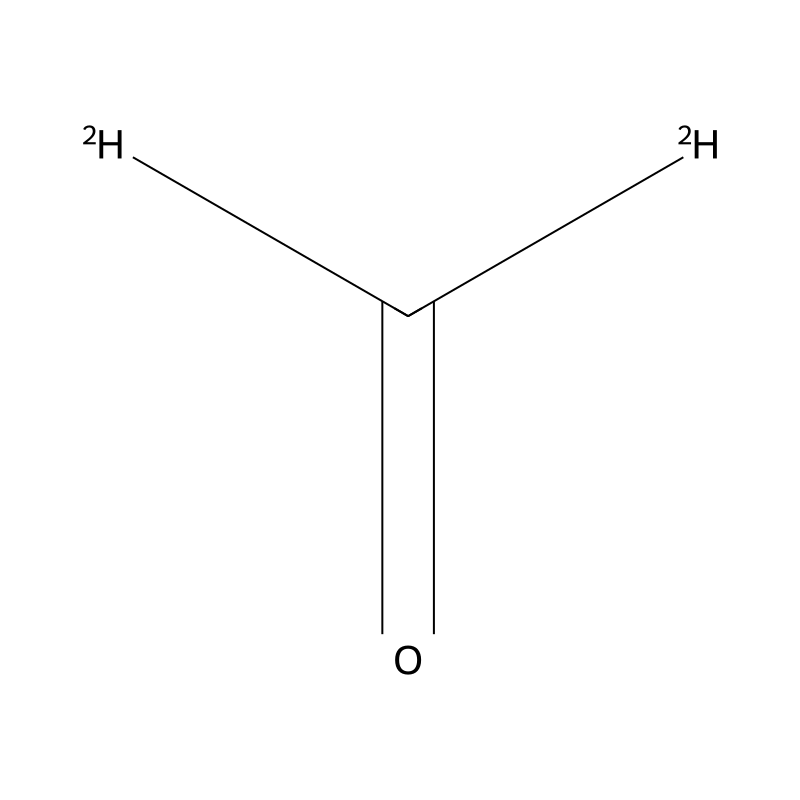Dideuteriomethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Applications in Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy
Dideuteriomethanone is commonly used as a solvent in NMR spectroscopy due to its favorable properties. Its lack of hydrogen atoms eliminates interference from the solvent peak in the spectrum, allowing for better signal clarity and easier identification of other molecules. Additionally, the deuterium atoms provide a lock signal for the spectrometer, improving stability and reproducibility of the measurements.
Infrared (IR) spectroscopy
Dideuteriomethanone exhibits distinct shifts in its IR spectrum compared to regular formaldehyde. This is because the substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule. Studying these shifts allows researchers to probe the structure and dynamics of other molecules interacting with dideuteriomethanone.
Applications in Kinetic Studies
Studying reaction mechanisms
Dideuteriomethanone can be used to investigate the mechanisms of reactions involving formaldehyde. By selectively replacing one or both hydrogen atoms with deuterium, researchers can track the movement of these atoms during the reaction and gain insights into the reaction steps involved.
Understanding reaction rates
The presence of deuterium can affect the rates of chemical reactions. Studying the difference in reaction rates between dideuteriomethanone and regular formaldehyde can provide valuable information about the reaction mechanism and the factors influencing the reaction rate.
Dideuteriomethanone, also known as formaldehyde-d2 or deuterated formaldehyde, is a chemical compound with the molecular formula and a molecular weight of approximately 32.04 g/mol. It is an isotopically labeled derivative of formaldehyde, where the hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in various organic synthesis processes and has applications in analytical chemistry due to its unique isotopic properties .
Dideuteriomethanone shares similar hazards as formaldehyde. It is a flammable liquid with a pungent odor and can cause irritation to the eyes, skin, and respiratory system. Inhalation can lead to coughing, wheezing, and difficulty breathing.
- Toxicity: Similar to formaldehyde, dideuteriomethanone is considered a probable human carcinogen (IARC Group 2A) [5].
- Flammability: Flammable liquid with a flash point around -13 °C [1].
Safety Precautions:
- Handle dideuteriomethanone in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator.
- Avoid contact with skin and eyes.
- Store in a cool, dry place away from heat and ignition sources.
Data Source:
- Nucleophilic Addition: Dideuteriomethanone can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can participate in condensation reactions with various amines and alcohols, forming imines or acetals.
- Isotope Effect Studies: The presence of deuterium allows for the study of kinetic isotope effects in
Dideuteriomethanone has been studied for its biological activity, particularly in the context of metabolic labeling and proteomics. Its isotopic labeling capabilities make it useful for tracking metabolic pathways and protein interactions in biological systems. Research indicates that compounds like dideuteriomethanone can influence enzyme kinetics and metabolic processes due to the differences in bond strength and vibrational frequencies associated with deuterium compared to hydrogen .
Several methods exist for synthesizing dideuteriomethanone:
- Deuteration of Formaldehyde: The most straightforward method involves the reaction of formaldehyde with deuterated reagents such as deuterated water or sodium deuteride under controlled conditions.
- Chemical Exchange Reactions: Utilizing chemical exchange processes where hydrogen atoms are replaced by deuterium through catalytic methods.
- Electrophilic Addition: Employing electrophilic addition reactions involving deuterated reagents to introduce deuterium into the formaldehyde structure .
Dideuteriomethanone is utilized in various fields:
- Analytical Chemistry: It serves as a labeling agent in mass spectrometry for proteomics studies, allowing for differential isotopic labeling of proteins.
- Organic Synthesis: Used as a reagent in organic synthesis to create deuterated compounds which are important for studying reaction mechanisms.
- Textile Industry: Employed in crosslinking processes to enhance the properties of textiles through chemical bonding .
Research involving dideuteriomethanone focuses on its interactions with biological molecules. For instance, studies have shown that labeling proteins with dideuteriomethanone can facilitate the understanding of protein dynamics and interactions within cellular environments. Additionally, its isotopic nature allows for detailed investigations into metabolic pathways and enzyme mechanisms by observing changes in reaction rates due to isotope effects .
Dideuteriomethanone shares similarities with several other compounds, particularly other isotopically labeled aldehydes and ketones. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Formaldehyde | Commonly used in industrial applications; toxic properties. | |
| Deuterated Acetaldehyde | Used for studying metabolic pathways; contains one deuterium. | |
| Dideuteroacetone | Used in organic synthesis; two deuterium atoms enhance studies. | |
| Perdeuteroformaldehyde | Fully deuterated version; used for advanced spectroscopic studies. |
Dideuteriomethanone's uniqueness lies in its specific isotopic composition which allows for precise tracking and analysis within biochemical systems, making it invaluable for research applications that require differentiation between hydrogen and deuterium effects on chemical behavior .
XLogP3
GHS Hazard Statements
H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Health Hazard








